molecular formula C12H20NO3P B14415576 Diethyl (1-amino-1-phenylethyl)phosphonate CAS No. 84044-06-4

Diethyl (1-amino-1-phenylethyl)phosphonate

Cat. No.: B14415576
CAS No.: 84044-06-4
M. Wt: 257.27 g/mol
InChI Key: MQWGTNIGZIPNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (1-amino-1-phenylethyl)phosphonate is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-amino-1-phenylethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with a suitable amine under controlled conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance production efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-amino-1-phenylethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Diethyl (1-amino-1-phenylethyl)phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (1-amino-1-phenylethyl)phosphonate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its effects are mediated through the formation of stable C-P bonds, which can influence cellular processes and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diethyl benzylphosphonate
  • Diethyl carbamoylmethylphosphonate

Uniqueness

Diethyl (1-amino-1-phenylethyl)phosphonate is unique due to its specific structural features and reactivity. The presence of the amino group and the phenyl ring imparts distinct chemical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

84044-06-4

Molecular Formula

C12H20NO3P

Molecular Weight

257.27 g/mol

IUPAC Name

1-diethoxyphosphoryl-1-phenylethanamine

InChI

InChI=1S/C12H20NO3P/c1-4-15-17(14,16-5-2)12(3,13)11-9-7-6-8-10-11/h6-10H,4-5,13H2,1-3H3

InChI Key

MQWGTNIGZIPNHQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(C1=CC=CC=C1)N)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.